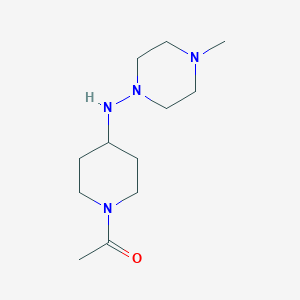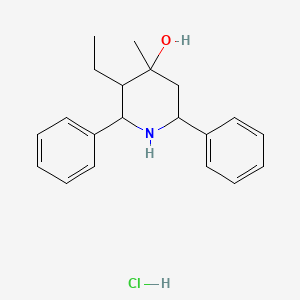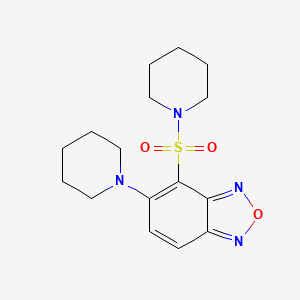![molecular formula C22H21N5 B5131264 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5131264.png)
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptors are found in the brain and are involved in regulating sleep, wakefulness, and appetite. BRL-15572 has been the subject of numerous scientific studies due to its potential therapeutic applications.
作用機序
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine acts as a selective antagonist of the orexin-1 receptor, blocking the binding of orexin-A and orexin-B to the receptor. Orexin-1 receptors are involved in regulating the sleep-wake cycle, appetite, and other physiological processes. By blocking these receptors, this compound can modulate these processes and potentially treat disorders that are associated with dysregulation of orexin-1 receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can increase slow-wave sleep, reduce REM sleep, and decrease wakefulness. It can also reduce food intake and body weight in animal models of obesity. This compound has been shown to reduce drug-seeking behavior in animal models of addiction. It can also reduce anxiety-like behavior in animal models of anxiety disorders.
実験室実験の利点と制限
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has several advantages for lab experiments. It is a selective antagonist of the orexin-1 receptor, which allows for specific targeting of this receptor. It has been extensively studied and optimized for synthesis, making it readily available for use in experiments. However, this compound also has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. It also has poor solubility in water, which may require the use of organic solvents.
将来の方向性
There are several future directions for research on 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine. One area of interest is the development of new drugs that target orexin-1 receptors. This compound can serve as a starting point for the development of new drugs with improved pharmacological properties. Another area of interest is the study of the role of orexin-1 receptors in other physiological processes, such as pain and inflammation. This compound can be used as a tool to study these processes and potentially identify new therapeutic targets. Finally, the use of this compound in clinical trials for the treatment of sleep disorders, obesity, and other disorders is an area of ongoing research.
合成法
The synthesis of 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine involves several steps, including the reaction of 4-biphenylboronic acid with 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde to form an intermediate. This intermediate is then reacted with N-methyl-N-(2-pyrazinylmethyl)methanamine to form the final product. The synthesis of this compound has been optimized and improved over the years, resulting in higher yields and purity.
科学的研究の応用
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has been used extensively in scientific research to study the role of orexin-1 receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of sleep disorders, obesity, drug addiction, and anxiety disorders. This compound has also been used as a tool to study the functions of orexin-1 receptors in the brain and to develop new drugs that target these receptors.
特性
IUPAC Name |
N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-27(16-21-14-23-11-12-24-21)15-20-13-25-26-22(20)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBGWJVLFJTOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5131186.png)
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)
![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![1-methoxy-3-{2-[(4-methylphenyl)thio]ethoxy}benzene](/img/structure/B5131246.png)
![4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5131253.png)
![4-[(2-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5131268.png)


![2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5131284.png)
![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)